N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
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Overview
Description
N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the reaction of 4-ethoxyphenylamine with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within the desired range .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the piperazine ring can interact with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(piperazin-1-yl)propanamide
- 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES)
Uniqueness
N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to the presence of both the hydroxyethyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H27N3O3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O3/c1-2-23-16-5-3-15(4-6-16)18-17(22)7-8-19-9-11-20(12-10-19)13-14-21/h3-6,21H,2,7-14H2,1H3,(H,18,22) |
InChI Key |
ASUKDQDCNNNYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO |
Origin of Product |
United States |
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